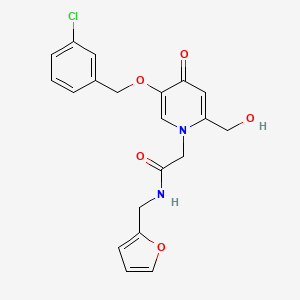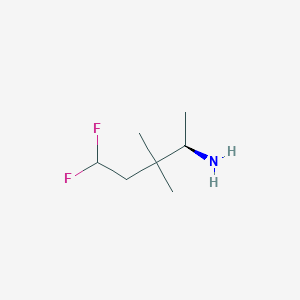
N1-(3-acetamidophenyl)-N2-(4-sulfamoylphenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-acetamidophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a compound that falls within the broader class of N-aryl oxalamides. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry. The compound is unsymmetrically substituted, meaning that it has different aryl groups attached to the nitrogen atoms of the oxalamide moiety.
Synthesis Analysis
The synthesis of unsymmetrically substituted N-aryl oxalamides, such as N1-(3-acetamidophenyl)-N2-(4-sulfamoylphenethyl)oxalamide, can be achieved through a sulfur-mediated synthesis. This process involves the use of 2,2'-biphenyldiamines, 2-chloroacetic acid derivatives, elemental sulfur, and water. The synthesis is notable for its efficiency in water under metal-free conditions and is suitable for scale-up production. The method allows for the introduction of a side-chain NH2-group, which is a common feature in bioactive molecules .
Molecular Structure Analysis
The molecular structure of related N-aryl oxalamides has been studied using various spectroscopic techniques, including NMR and X-ray single-crystal analysis. For instance, the helical supramolecular assembly of a related compound, N2,N2')bis[3-(morpholin-4-yl)propyl]-N1,N1'-(1,2-phenylene)dioxalamide, has been characterized, revealing an antiperiplanar conformation of the carbonyl groups and a complex hydrogen-bonding pattern that contributes to its helical structure . Although the exact structure of N1-(3-acetamidophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is not provided, similar analytical methods could be employed to elucidate its structure.
Chemical Reactions Analysis
The chemical reactivity of N-aryl oxalamides can be inferred from studies on similar compounds. For example, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide demonstrates the potential for transsilylation reactions, which could be relevant for the modification of N-aryl oxalamides to enhance their properties or to introduce new functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-aryl oxalamides are influenced by their molecular structure. The presence of hydrogen bonding, as seen in related compounds, can affect their solubility and crystallization behavior. For example, the synthesis and structure of an anticancer drug, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, show that intermolecular hydrogen bonds play a significant role in the crystal packing of the compound . These interactions are likely to be present in N1-(3-acetamidophenyl)-N2-(4-sulfamoylphenethyl)oxalamide as well, affecting its physical state and solubility.
Scientific Research Applications
Synthesis Methods and Chemical Properties
- A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, closely related to the target compound, has been developed. This method is high yielding and simple, providing a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Pharmaceutical Applications
- Novel N1-substituted-N2,N2-diphenyl oxalamides have been synthesized and screened for anticonvulsant activity. Some compounds in this series showed higher potency than standard drugs (Nikalje et al., 2012).
Catalysis and Chemical Reactions
- Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst for amidation reactions, highlighting the versatility of oxalamide derivatives in catalytic processes (De et al., 2017).
properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-12(23)21-14-3-2-4-15(11-14)22-18(25)17(24)20-10-9-13-5-7-16(8-6-13)28(19,26)27/h2-8,11H,9-10H2,1H3,(H,20,24)(H,21,23)(H,22,25)(H2,19,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHIHUSRRPGNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-acetamidophenyl)-N2-(4-sulfamoylphenethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008553.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B3008554.png)
![N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B3008557.png)

![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B3008561.png)
![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3008565.png)
![1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008569.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylbutanamide](/img/structure/B3008571.png)



